molecular formula C15H15Cl2NO4S B11163999 N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No.: B11163999
M. Wt: 376.3 g/mol
InChI Key: CNQAIDYYHDBREA-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with chloro and methoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2,5-dimethoxyaniline and 2-chlorobenzene sulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro and methoxy groups on the phenyl rings can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Affecting various cellular processes, such as protein synthesis and cell division.

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide can be compared with other similar compounds, such as:

    N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-chlorophenyl)quinoline-4-carboxamide: This compound shares structural similarities but differs in its quinoline core, leading to distinct chemical and biological properties.

    N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)acetamide: Another related compound with an acetamide group instead of a methanesulfonamide group, resulting in different reactivity and applications.

Properties

Molecular Formula

C15H15Cl2NO4S

Molecular Weight

376.3 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-(2-chlorophenyl)methanesulfonamide

InChI

InChI=1S/C15H15Cl2NO4S/c1-21-14-8-13(15(22-2)7-12(14)17)18-23(19,20)9-10-5-3-4-6-11(10)16/h3-8,18H,9H2,1-2H3

InChI Key

CNQAIDYYHDBREA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)CC2=CC=CC=C2Cl)OC)Cl

Origin of Product

United States

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